Bis-PEG7-acid

Übersicht

Beschreibung

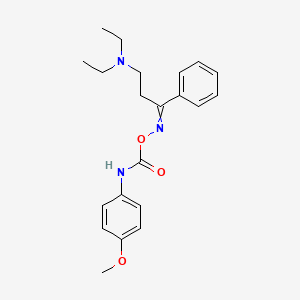

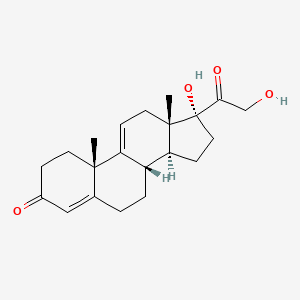

Bis-PEG7-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Bis-PEG7-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. Bis-PEG6-propionic acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis

The molecular formula of Bis-PEG7-acid is C18H34O11 .Chemical Reactions Analysis

The terminal carboxylic acids of Bis-PEG7-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

The molecular weight of Bis-PEG7-acid is 426.5 g/mol. It has a high solubility due to the hydrophilic PEG spacer .Wissenschaftliche Forschungsanwendungen

Synthesis and Stability Enhancement :

- Bis-PEG derivatives have been synthesized for enhancing the stability of nanoparticles in extreme conditions, such as varying pH levels and high electrolyte concentrations. This has implications for their use in bio-related studies where stability against degradation is crucial (Stewart et al., 2010).

- In another study, Bis-PEG compounds were involved in the synthesis of degradable PEG platforms with acid sensitivity at physiologically relevant pH. This finding is significant for drug delivery systems where controlled degradation is necessary (Su et al., 2018).

Catalytic Applications :

- Bis-PEG derivatives have been used as biodegradable and reusable solid acid catalysts for the synthesis of various chemical compounds, highlighting their role in green chemistry (Siddiqui & Khan, 2013).

- Another study used PEG derivatives as catalysts in the extraction-separation of ions, demonstrating their utility in improving the efficiency of metal ion separation processes (Heidari et al., 2015).

Medical and Pharmaceutical Applications :

- PEG derivatives have been used to enhance the solubility and efficacy of anticancer drugs, indicating their potential as carriers in drug delivery systems (Khandare et al., 2006).

- They have also been involved in the PEGylation of proteins, a process crucial for increasing the therapeutic efficacy of protein-based medicines (Brocchini et al., 2008).

Electrochemistry :

- Research has demonstrated the role of PEG derivatives in copper electrodeposition, which is essential in the manufacturing of electronic components (Tan & Harb, 2003).

Photocatalysis :

- Studies have shown the use of PEG derivatives in the synthesis of photocatalytic materials for environmental applications, such as water purification and air treatment (Zhu et al., 2011).

Wirkmechanismus

Target of Action

Bis-PEG7-acid is a PEG derivative containing two terminal carboxylic acid groups . The primary targets of Bis-PEG7-acid are primary amine groups present in various biological molecules . These primary amine groups can be found in proteins, peptides, and other amine-containing compounds, making them versatile targets for Bis-PEG7-acid.

Mode of Action

The terminal carboxylic acids of Bis-PEG7-acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This interaction allows Bis-PEG7-acid to form linkages with target molecules, altering their properties and behaviors.

Biochemical Pathways

Bis-PEG7-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The use of Bis-PEG7-acid in these pathways allows for the targeted delivery and degradation of specific proteins, leading to therapeutic effects.

Pharmacokinetics

The pharmacokinetic properties of Bis-PEG7-acid are largely determined by its structure and the nature of the PEG spacer . The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Bis-PEG7-acid’s action are primarily related to its role as a linker in PROTACs and ADCs . By facilitating the targeted degradation of specific proteins, Bis-PEG7-acid can influence cellular processes and pathways. The exact effects will depend on the specific target proteins and the context of the compound’s use.

Action Environment

The action, efficacy, and stability of Bis-PEG7-acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the reactivity of the carboxylic acid groups and thus the compound’s ability to form linkages with target molecules . Additionally, the presence of other compounds or substances in the environment could potentially interfere with the compound’s action.

Safety and Hazards

When handling Bis-PEG7-acid, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

While specific future directions for Bis-PEG7-acid are not mentioned in the retrieved papers, the use of PEG-based linkers like Bis-PEG7-acid in the synthesis of PROTACs and ADCs is a promising area of research. These compounds have the potential to improve the selectivity and efficacy of targeted therapies .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O11/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUREXAVZVVOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG7-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)